molecular formula C10H10ClF6NO2 B1519535 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride CAS No. 1235438-75-1

3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride

Cat. No. B1519535
M. Wt: 325.63 g/mol
InChI Key: JIYLXBBATSRDRI-UHFFFAOYSA-N
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Description

3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride is a chemical compound with the molecular formula C10H10ClF6NO2 . It has a molecular weight of 325.64 .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride consists of an aniline group (a benzene ring with an attached amino group) that is substituted at the 3 and 5 positions with 2,2,2-trifluoroethoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride are not fully detailed in the available resources. It is known that the compound is a powder .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

  • Monodentate Transient Directing Group in Cross-Coupling Reactions : It has been found that related compounds serve as efficient directing groups for palladium-catalyzed direct dehydrogenative cross-coupling reactions, facilitating the synthesis of symmetrical and unsymmetrical 9-fluorenones with high yields, excellent regioselectivities, and broad functional group compatibility (Wang et al., 2019).

Pesticide Development

  • Synthesis of Novel Pesticides : The compound has been involved in the synthesis process of novel pesticides, like Bistrifluron, showcasing its role in creating potent growth-retarding agents against pests, demonstrating a feasible route for industrial production (Liu An-chan, 2015).

Material Science

  • Development of Fluorescent Sensors : Through modifications, related anilines have been used to design and synthesize bis(1,2,3-triazolyl-γ-propylsilatranes) serving as effective fluorescent sensors for Cu2+ ions. This application underscores the compound's utility in the development of new materials with specific sensing capabilities (Singh et al., 2014).

Polymer Science

  • Epoxy Systems with Improved Water Resistance : Investigations into epoxy systems incorporating similar compounds have highlighted the significant impact of substituents like trifluoromethyl on reducing water absorption, indicating the potential for creating more durable materials (Johncock & Tudgey, 1983).

Fluorine Chemistry

  • Role in Synthesis of Fluorinated Materials : The compound's derivatives have been pivotal in synthesizing fluorinated materials, offering insights into the design and creation of substances with specific properties like thermal stability, solubility, and dielectric constants, which are crucial for various applications in electronics and beyond (Myung et al., 2003).

properties

IUPAC Name

3,5-bis(2,2,2-trifluoroethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO2.ClH/c11-9(12,13)4-18-7-1-6(17)2-8(3-7)19-5-10(14,15)16;/h1-3H,4-5,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYLXBBATSRDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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